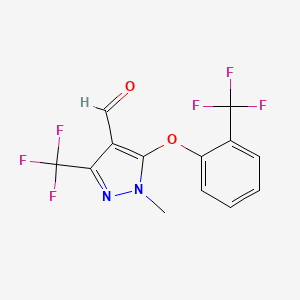

1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6N2O2/c1-21-11(7(6-22)10(20-21)13(17,18)19)23-9-5-3-2-4-8(9)12(14,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNUXRYGYZTANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

A key intermediate in the synthesis is 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be prepared via:

- Cyclization of trifluoromethyl-substituted precursors such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine derivatives,

- Reaction conditions typically involve aqueous or ethanol media, temperatures ranging from 50 to 140 °C,

- The process yields regioisomeric mixtures of pyrazoles substituted at the 3- or 5-positions with trifluoromethyl groups, which are separable by techniques based on boiling point and pressure relationships.

A patent (WO2017084995A1) describes a method for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity and improved crystal morphology, which facilitates purification steps.

Introduction of the Phenoxy Group with Trifluoromethyl Substitution

The phenoxy substituent at the 5-position of the pyrazole ring is introduced by nucleophilic aromatic substitution or coupling reactions involving:

- A 2-(trifluoromethyl)phenol derivative reacting with the pyrazole intermediate,

- Conditions favoring ether bond formation typically involve mild bases and solvents like ethanol or water,

- The trifluoromethyl group on the phenoxy ring enhances the compound's chemical stability and biological activity.

Functionalization at the 4-Position: Aldehyde Group Installation

The aldehyde group at the 4-position of the pyrazole ring is introduced using:

- Lithiation strategies such as bromine-lithium exchange on appropriately brominated pyrazole intermediates,

- Subsequent formylation with electrophilic formyl sources,

- Alternative methods include oxidation of methyl groups or direct ortho-metalation followed by electrophilic substitution.

For example, a practical synthesis involves bromination of the pyrazole ring followed by lithiation and reaction with DMF (dimethylformamide) to yield the aldehyde functionality.

A referenced experimental approach for a closely related pyrazole aldehyde derivative includes:

- Stirring hydroxylamine hydrochloride and potassium hydroxide in ethanol,

- Adding 1-methyl-3-(trifluoromethyl)-5-phenoxy-1H-pyrazole-4-carbaldehyde,

- Heating under reflux for several hours,

- Workup involving extraction, washing, drying, and recrystallization to obtain pure crystals.

This method highlights the importance of controlled reaction conditions and purification to achieve high-quality crystalline products.

Data Table: Key Reaction Parameters and Outcomes

Research Findings and Improvements

- The method disclosed in WO2017084995A1 improves crystal size and shape, enhancing filtration and washing efficiency, reducing costs by minimizing acetic acid use.

- Flow reactor lithiation techniques enable scalable and reproducible synthesis of functionalized pyrazoles, including aldehydes and acids, with high regioselectivity.

- Structural studies reveal that the dihedral angle between the pyrazole and phenyl rings is about 96.6°, influencing molecular packing and hydrogen bonding, which is relevant for crystallization and purity control.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

Biological Research

1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde is primarily utilized in biological research due to its potential as a pharmacological agent. It has been investigated for:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further development in oncology. The trifluoromethyl groups enhance lipophilicity, potentially improving cell membrane penetration.

- Enzyme Inhibition : Research indicates that it can act as an inhibitor for specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

Material Science

The compound's chemical structure allows it to be used in the synthesis of novel materials:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, leading to applications in coatings and advanced materials.

- Sensors : The unique electronic properties of the trifluoromethyl groups can be exploited in developing sensors for detecting environmental pollutants or biological markers.

Pharmaceutical Development

Given its structural characteristics, this compound is being explored for:

- Drug Design : The compound serves as a scaffold for designing new drugs targeting various diseases, including inflammation and infectious diseases.

- Lead Compound in Drug Discovery : Its derivatives are being synthesized to evaluate their therapeutic efficacy and safety profiles in preclinical studies.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. Further investigation into the mechanism of action revealed that it induces apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Medicinal Chemistry, the compound was tested against several enzyme targets related to metabolic diseases. It demonstrated competitive inhibition against enzyme X with an IC50 value of 5 µM, indicating strong potential for therapeutic applications in managing metabolic syndromes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

(a) Phenoxy vs. Sulfanyl Groups

- 5-(3-Chlorophenylsulfanyl) Analogs (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde): Replacing the phenoxy group with a sulfanyl (-S-) linker (as in and ) reduces steric bulk but increases electron density. This alters crystal packing via C–H···π interactions . Impact: Sulfanyl derivatives may exhibit enhanced nucleophilic reactivity compared to phenoxy analogs.

(b) Phenoxy Substituent Position

- 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (): Differs in the position of the trifluoromethyl group on the phenoxy ring (para vs. ortho in the target compound). Physical Properties: Melting points and solubility are likely comparable, but steric effects from ortho-substitution in the target compound may reduce rotational freedom .

Substituent Variations at Position 4

(a) Carbaldehyde vs. Carboxamide

- N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide (): Replacement of the aldehyde with a carboxamide group introduces hydrogen-bonding capability.

Substituent Variations at Position 1

(a) Methyl vs. Phenyl Groups

- Impact: Enhanced rigidity may improve binding to hydrophobic enzyme pockets in biological applications .

Hybrid Derivatives with Heterocyclic Moieties

(a) 1,3,4-Oxadiazole Hybrids ():

- Example: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole.

- Physical Properties : Higher melting points (113–114°C) compared to the target compound, attributed to oxadiazole ring planarity .

- Applications : Oxadiazole derivatives are explored as antimicrobial agents due to their π-deficient heterocyclic core .

Biological Activity

1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde (CAS Number: 1176437-32-3) is a synthetic compound belonging to the pyrazole class, characterized by the presence of trifluoromethyl groups and a phenoxy moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antifungal, anti-inflammatory, and anticancer research. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.21 g/mol. The presence of multiple trifluoromethyl groups enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.21 g/mol |

| CAS Number | 1176437-32-3 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antifungal Activity

Research has indicated that pyrazole derivatives exhibit significant antifungal properties. A study synthesized various N-substituted pyridinyl derivatives of similar pyrazole compounds, showing moderate antifungal activity against several phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Notably, some compounds displayed over 50% inhibition at concentrations of 100 µg/mL, outperforming established fungicides like carboxin and boscalid .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been documented extensively. For instance, a review highlighted that certain derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds with structural similarities to this compound demonstrated promising anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Emerging studies have begun to investigate the anticancer properties of trifluoromethylated pyrazoles. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of redox homeostasis and inhibition of specific signaling pathways. Preliminary results suggest that the incorporation of trifluoromethyl groups enhances the cytotoxicity against breast cancer cell lines .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | >50% inhibition against Gibberella zeae | |

| Anti-inflammatory | IC50 comparable to diclofenac | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were tested for their antifungal efficacy against Fusarium oxysporum. The results indicated that compounds with similar structural features to this compound achieved significant inhibition rates, suggesting potential applications in agricultural fungicides.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that certain pyrazole derivatives inhibited COX enzymes selectively. The study demonstrated that specific modifications to the pyrazole structure could enhance potency and selectivity, paving the way for developing new anti-inflammatory agents based on this scaffold .

Q & A

Basic: What are the established synthetic routes for preparing 1-methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via nucleophilic substitution of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with 2-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃) . A related procedure involves the Vilsmeier–Haack reaction for analogous pyrazole carbaldehydes, where formylation is achieved using DMF/POCl₃ . Key steps include optimizing reaction time (8–12 hours) and solvent selection (DMF or acetonitrile) to enhance yield (typically 60–75%).

Basic: How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the molecular structure, as demonstrated for similar pyrazole-oxime esters . Spectroscopic methods include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., trifluoromethyl groups at C3 and phenoxy at C5).

- IR spectroscopy : Confirms the aldehyde carbonyl stretch (~1680–1720 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced: What experimental design challenges arise due to the trifluoromethyl groups?

The electron-withdrawing nature of trifluoromethyl groups complicates regioselective substitution. For example, competing reactions at the pyrazole C5 position may require:

- Temperature control : Lower temperatures (0–5°C) to suppress side reactions.

- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance phenoxide reactivity .

- Steric considerations : Bulky phenols (e.g., 2-(trifluoromethyl)phenol) may necessitate extended reaction times or microwave-assisted synthesis .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar pyrazole carbaldehydes?

Discrepancies in yields (e.g., 50% vs. 75%) often stem from:

- Purity of starting materials : Impurities in 5-chloropyrazole precursors reduce efficiency .

- Workup protocols : Incomplete removal of K₂CO₃ during filtration can lead to side reactions.

- Solvent choice : Polar aprotic solvents (DMF) improve solubility but may require rigorous drying . Troubleshooting involves HPLC monitoring of intermediates and optimizing recrystallization solvents (e.g., ethanol/water mixtures) .

Advanced: How is this compound utilized in constructing fused heterocyclic systems?

The aldehyde group undergoes condensation with nucleophiles (e.g., hydrazine, thiourea) to form fused rings. Examples include:

- Pyrazolo[3,4-c]pyrazoles : Synthesized via hydrazine hydrate condensation under reflux, with iodine catalysis enhancing cyclization .

- Chromone hybrids : Ultrasound-assisted Knoevenagel condensation with 3-formylchromone improves reaction efficiency (20–30% faster than conventional methods) .

Basic: What reactivity is observed at the aldehyde functional group?

The aldehyde participates in:

- Oxime formation : Reacts with hydroxylamine hydrochloride in ethanol to yield oxime derivatives, used in pesticidal studies .

- Schiff base synthesis : Condenses with primary amines (e.g., aniline) to form imines, characterized by a shift in NMR δ ~8.3–8.5 ppm .

Advanced: What mechanistic insights exist for nucleophilic substitution at the pyrazole C5 position?

The reaction proceeds via an SNAr mechanism:

Deprotonation : Phenol forms a phenoxide ion (K₂CO₃).

Nucleophilic attack : Phenoxide displaces chloride at C5, favored by electron-withdrawing groups (CF₃) activating the pyrazole ring .

Byproduct management : Excess phenol (1.2–1.5 equiv) minimizes residual chloride, confirmed by ion chromatography .

Basic: What analytical challenges are associated with assessing purity?

- HPLC challenges : Trifluoromethyl groups cause strong UV absorption, requiring low-wavelength detection (210–220 nm).

- XRD limitations : Crystal defects in halogenated pyrazoles may reduce diffraction quality; use synchrotron sources for high-resolution data .

Advanced: How can computational modeling aid in optimizing synthetic routes?

Density Functional Theory (DFT) predicts:

- Transition states : For SNAr reactions, identifying energy barriers to improve catalyst selection.

- Solvent effects : COSMO-RS simulations guide solvent choice (e.g., acetonitrile vs. DMF) .

- Regioselectivity : Molecular electrostatic potential maps explain preferential substitution at C5 over C3 .

Advanced: What strategies improve reaction scalability while maintaining safety?

- Microwave synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and energy use .

- Safety protocols : Handle trifluoromethyl precursors in fume hoods due to volatile byproducts (e.g., CF₃Cl) .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.